LY3325656
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Overview
Description
LY3325656 is a novel GPR142 agonist, demonstrating anti-diabetic benefits and ADME/PK properties suitable for human dosing.
Scientific Research Applications
Discovery and Development of LY3325656
LY3325656 is a significant development in the realm of scientific research, particularly for its potential applications in the treatment of Type 2 diabetes. The discovery and optimization of this novel series of GPR142 agonists led to LY3325656, which demonstrated anti-diabetic benefits in pre-clinical studies. Its advancement to phase 1 clinical trials marks a crucial step in diabetes treatment research (Liu et al., 2019).
LY3325656 in Cancer Research
Research has also explored the use of LY3325656 analogs in cancer therapy. A study focused on LY2157299 (LY), a small molecule pathway antagonist against TGFβ, has shown potential in cancer treatment. The research aimed to develop a nano-elastic carrier for LY to enhance its effectiveness against liver cancer cells, demonstrating the versatility of LY compounds in oncology research (Hanafy et al., 2018).
Broader Implications in Scientific Research
While the specific application of LY3325656 in scientific research is primarily focused on its medical and pharmacological potentials, it is part of a larger narrative in scientific innovation. Research in this field contributes to a broader understanding of scientific processes, innovation, and the development of new technologies (Press, 2013).
properties
Product Name |
LY3325656 |
---|---|
Molecular Formula |
C21H25F3N4O2 |
Molecular Weight |
422.4522 |
IUPAC Name |
N-((1R,3S)-3-((1,4-Dimethyl-1H-imidazol-5-yl)carbamoyl)cyclohexyl)-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H25F3N4O2/c1-13-18(27(2)12-25-13)26-19(29)14-6-5-9-17(11-14)28(3)20(30)15-7-4-8-16(10-15)21(22,23)24/h4,7-8,10,12,14,17H,5-6,9,11H2,1-3H3,(H,26,29)/t14-,17+/m0/s1 |
InChI Key |
ODVLIKAJGRPFQZ-WMLDXEAASA-N |
SMILES |
O=C(N([C@H]1C[C@@H](C(NC2=C(C)N=CN2C)=O)CCC1)C)C3=CC=CC(C(F)(F)F)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY3325656; LY-3325656; LY 3325656 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.